molecular formula C19H23N3OS B11077378 1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(pyrrolidin-1-yl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone

1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(pyrrolidin-1-yl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone

Cat. No.: B11077378
M. Wt: 341.5 g/mol
InChI Key: GBJRJEJKWFJWSA-UHFFFAOYSA-N
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Description

1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine ring and the thioxo group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE
  • **1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE

Uniqueness

The uniqueness of 1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE lies in its specific structural features, such as the combination of the pyrimidine and pyrrolidine rings with the thioxo group

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

1-[1-(2,5-dimethylphenyl)-6-methyl-4-pyrrolidin-1-yl-2-sulfanylidenepyrimidin-5-yl]ethanone

InChI

InChI=1S/C19H23N3OS/c1-12-7-8-13(2)16(11-12)22-14(3)17(15(4)23)18(20-19(22)24)21-9-5-6-10-21/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

GBJRJEJKWFJWSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C(=NC2=S)N3CCCC3)C(=O)C)C

Origin of Product

United States

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